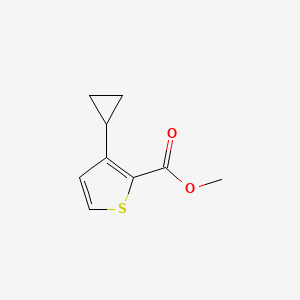
Methyl 3-(cyclopropyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(cyclopropyl)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a cyclopropyl group attached to the thiophene ring, making it a unique and interesting molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopropyl)thiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources like phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
In industrial settings, the production of thiophene derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
Methyl 3-(cyclopropyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Halogenated or nitrated thiophene derivatives
科学的研究の応用
Methyl 3-(cyclopropyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 3-(cyclopropyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but contains a chlorosulfonyl group instead of a cyclopropyl group.
Methyl 3-(cyclopropyl)thiophene-2-carboxylate: Similar in structure but contains a different substituent on the thiophene ring.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
Methyl 3-(cyclopropyl)thiophene-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. The cyclopropyl group attached to the thiophene ring enhances its lipophilicity and may influence its interaction with biological targets.
Antiviral Activity
Research has indicated that certain thiophene derivatives exhibit antiviral properties. For instance, modifications at the 5-position of the thiophene ring have been shown to enhance anti-HIV activity. In a study, compounds with halogen substitutions demonstrated increased efficacy against HIV replication, suggesting that similar modifications in this compound could yield beneficial antiviral effects .
Antitumor Activity
Thiophene derivatives have also been investigated for their anticancer properties. A study highlighted that thieno[2,3-b]thiophenes exhibited significant cytotoxicity against various cancer cell lines, including breast and leukemia cells . The mechanism often involves apoptosis induction and cell cycle arrest, which could be relevant for this compound if tested in similar contexts.
Enzyme Inhibition
The compound may also possess enzyme inhibitory activities. Thiophene derivatives have been reported to inhibit key enzymes related to cancer progression and inflammation. For example, some studies have demonstrated that thiophenes can inhibit glucuronidase and glucosidase activities, which are critical in metabolic pathways associated with cancer .
Case Studies and Research Findings
- Antiviral Mechanisms : A detailed study on thiophene derivatives revealed that electron-withdrawing groups at specific positions significantly enhanced binding affinity to viral proteins, suggesting a potential pathway for this compound to exhibit similar antiviral properties .
- Cytotoxicity Profiles : In vitro assays showed that certain thiophene-based compounds had IC50 values lower than established chemotherapeutics like doxorubicin against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values ranging from 0.12μM to 2.78μM against MCF-7 and HCT-116 cell lines .
- Molecular Docking Studies : Molecular modeling studies using docking simulations have indicated favorable interactions between thiophene derivatives and target proteins involved in cancer pathways. This suggests that this compound could potentially bind effectively to similar targets .
Summary of Biological Activities
特性
IUPAC Name |
methyl 3-cyclopropylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9(10)8-7(4-5-12-8)6-2-3-6/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJWYQCIKIHFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














